NLRP3 Inflammasome Inhibition: Sodium 3-Hydroxybutanoate Lacks Direct Inhibitory Activity Observed with β-Hydroxybutyric Acid
Sodium 3-hydroxybutanoate (NaBHB) does not inhibit NLRP3 inflammasome activation, in direct contrast to β-hydroxybutyric acid (BHBA) enantiomers which function equivalently to dose-dependently inhibit NLRP3-induced IL-1β secretion [1]. In J774.1 macrophages primed with LPS and stimulated with ATP, increasing concentrations of racemic (R,S)-BHBA or its individual enantiomers inhibited IL-1β secretion, whereas racemic (R,S)-NaBHB showed no inhibitory effect [1].
| Evidence Dimension | NLRP3 inflammasome inhibition (IL-1β secretion) |
|---|---|
| Target Compound Data | No inhibition observed across tested concentrations |
| Comparator Or Baseline | β-Hydroxybutyric acid (BHBA) enantiomers; dose-dependent inhibition |
| Quantified Difference | Qualitative difference: active (BHBA) vs inactive (NaBHB) |
| Conditions | J774.1 macrophages; LPS priming (6 h) followed by ATP stimulation; 1 h compound exposure; N=4/group; p≤0.05 to p≤0.0001 significance thresholds |
Why This Matters
This critical functional difference means sodium 3-hydroxybutanoate cannot substitute for BHBA in NLRP3 inflammasome studies; researchers must select the appropriate chemical form for their experimental objectives.
- [1] PMC12247777 Figure 1. (2025). β-hydroxybutyric acid (BHBA) enantiomers function equivalently to inhibit NLRP3 inflammasome activation, whereas sodium-β-hydroxybutyrate (NaBHB) does not inhibit NLRP3 inflammasome activation. View Source
